Forodesinhydrochlorid

Übersicht

Beschreibung

Diese Verbindung hat ein bedeutendes Potenzial in der Behandlung verschiedener T-Zell-Malignome gezeigt, darunter T-Zell-akute lymphatische Leukämie und kutanes T-Zell-Lymphom .

2. Präparationsmethoden

Die Synthese von Forodesinhydrochlorid umfasst mehrere Schritte, darunter die Kupplungsreaktion bei niedrigen Temperaturen und Hochdruckhydrierung. Der Prozess ist komplex und erfordert eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten . Industrielle Produktionsmethoden wurden entwickelt, um diese Bedingungen zu optimieren, wodurch der Prozess sicherer und kostengünstiger wird .

Wissenschaftliche Forschungsanwendungen

Forodesinhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung verwendet, um die Enzyminhibition und Übergangs-Zustands-Analoga zu studieren.

Biologie: Untersucht wegen seiner Auswirkungen auf die T-Zell-Proliferation und -Apoptose.

Medizin: Klinische Studien haben seine Wirksamkeit bei der Behandlung von T-Zell-akuter lymphatischer Leukämie und kutanem T-Zell-Lymphom gezeigt

Industrie: Wird bei der Entwicklung neuer Therapeutika eingesetzt, die auf den Purinstoffwechsel abzielen

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Purinnukleosidphosphorylase hemmt, was zur Anhäufung von Desoxyguanosintriphosphat führt. Diese Anhäufung hemmt die Ribonukleotidreduktase, was zur Hemmung der DNA-Synthese und -Reparatur führt. Die Verbindung induziert selektiv die Apoptose in malignen T-Zellen .

Wirkmechanismus

Target of Action

Forodesine hydrochloride is a highly potent, orally active, rationally designed inhibitor of Purine Nucleoside Phosphorylase (PNP) . PNP is a key enzyme in the purine-salvage metabolic pathway . A deficiency in PNP is associated with significant T-cell depletion and immune deficiency .

Mode of Action

When PNP is inhibited by forodesine, 2′-deoxyguanosine remains unmetabolized and is transported into cancer cells via nucleoside transporters . Inside the cells, 2′-deoxyguanosine is phosphorylated to deoxyguanosine monophosphate by deoxycytidine kinase and then to deoxyguanosine triphosphate by other kinases .

Biochemical Pathways

In the mechanism of forodesine action, two enzymes are involved: PNP and deoxycytidine kinase (dCK). PNP catalyzes the phosphorolysis of deoxyguanosine to guanine and 2-deoxyribose-1-phosphate, whereas dCK converts deoxyguanosine to deoxyguanosine monophosphate (dGMP) and finally to deoxyguanosine triphosphate (dGTP) .

Result of Action

The intracellular deoxyguanosine triphosphate inhibits ribonucleotide reductase, induces deoxyribonucleotide pool imbalance, and inhibits DNA synthesis and repair . This agent selectively causes apoptosis in stimulated or malignant T-lymphocytes .

Action Environment

Biochemische Analyse

Biochemical Properties

Forodesine hydrochloride plays a crucial role in biochemical reactions by inhibiting the enzyme purine nucleoside phosphorylase (PNP). This inhibition prevents the breakdown of deoxyguanosine, leading to an accumulation of deoxyguanosine triphosphate (dGTP) within cells . The interaction between forodesine hydrochloride and PNP is highly specific, with forodesine hydrochloride mimicking the transition-state structure of the enzyme’s natural substrate . This tight binding results in a potent inhibition of PNP activity, which is essential for the proliferation of T-cells .

Cellular Effects

Forodesine hydrochloride has significant effects on various types of cells and cellular processes. In T-cells, the accumulation of dGTP due to PNP inhibition leads to an imbalance in the nucleotide pool, which ultimately results in the inhibition of DNA synthesis and repair . This disruption in cellular metabolism triggers apoptosis in T-cells, making forodesine hydrochloride an effective agent in targeting T-cell malignancies . Additionally, forodesine hydrochloride has been shown to influence cell signaling pathways by stabilizing the tumor suppressor protein p53 and increasing the expression of the cell cycle inhibitor p21 .

Molecular Mechanism

The molecular mechanism of forodesine hydrochloride involves its binding to the active site of PNP, where it acts as a transition-state analog inhibitor . By mimicking the transition state of the enzyme’s natural substrate, forodesine hydrochloride effectively inhibits PNP activity, leading to the accumulation of deoxyguanosine and its subsequent phosphorylation to dGTP . The elevated levels of dGTP inhibit ribonucleotide reductase, causing an imbalance in the deoxyribonucleotide pool and ultimately blocking DNA synthesis and repair . This mechanism of action is critical for the selective targeting of T-cells in leukemia .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of forodesine hydrochloride have been observed to change over time. Studies have shown that the compound is stable and maintains its inhibitory activity over extended periods . The accumulation of dGTP and the subsequent induction of apoptosis in T-cells occur within hours of exposure to forodesine hydrochloride . Long-term studies have demonstrated that continuous exposure to forodesine hydrochloride can lead to sustained inhibition of T-cell proliferation and prolonged survival in animal models .

Dosage Effects in Animal Models

The effects of forodesine hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits T-cell proliferation without causing significant toxicity . At higher doses, forodesine hydrochloride can induce toxic effects, including lymphocytopenia and neutropenia . These adverse effects highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety .

Metabolic Pathways

Forodesine hydrochloride is involved in the purine salvage metabolic pathway. By inhibiting PNP, forodesine hydrochloride prevents the breakdown of deoxyguanosine, leading to its accumulation and subsequent phosphorylation to dGTP . This accumulation of dGTP disrupts the balance of deoxyribonucleotides, inhibiting DNA synthesis and repair . The metabolic pathway involving forodesine hydrochloride is critical for its therapeutic effects in targeting T-cell malignancies .

Transport and Distribution

Forodesine hydrochloride is transported into cells via nucleoside transporters . Once inside the cells, it is distributed throughout the cytoplasm, where it exerts its inhibitory effects on PNP . The distribution of forodesine hydrochloride within tissues is influenced by its ability to cross cell membranes and its interaction with cellular transporters . This distribution is essential for the compound’s therapeutic efficacy in targeting T-cell malignancies .

Subcellular Localization

The subcellular localization of forodesine hydrochloride is primarily within the cytoplasm, where it interacts with PNP . The compound’s activity is dependent on its ability to reach and inhibit PNP within the cytoplasm . Additionally, forodesine hydrochloride may undergo post-translational modifications that influence its localization and activity within cells . Understanding the subcellular localization of forodesine hydrochloride is crucial for optimizing its therapeutic potential .

Vorbereitungsmethoden

The synthesis of forodesine hydrochloride involves several steps, including the coupling reaction at low temperatures and high-pressure hydrogenation. The process is complex and requires careful control of reaction conditions to ensure high purity and yield . Industrial production methods have been developed to optimize these conditions, making the process safer and more cost-effective .

Analyse Chemischer Reaktionen

Forodesinhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln.

Reduktion: Das Gegenteil der Oxidation, diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes. .

Vergleich Mit ähnlichen Verbindungen

Forodesinhydrochlorid ist unter PNP-Inhibitoren einzigartig aufgrund seiner hohen Potenz und Selektivität. Zu ähnlichen Verbindungen gehören:

Immucillin A: Ein weiterer PNP-Inhibitor mit einer anderen Struktur und etwas geringerer Potenz.

BCX-1777: Ein Vorläufer von this compound mit ähnlichen inhibitorischen Wirkungen, aber unterschiedlichen pharmakokinetischen Eigenschaften

Zusammenfassend lässt sich sagen, dass this compound ein hochpotenter und selektiver PNP-Inhibitor mit einem bedeutenden Potenzial in der Behandlung von T-Zell-Malignomen ist. Seine einzigartigen Eigenschaften und seine breite Palette von Anwendungen machen es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung und Medizin.

Eigenschaften

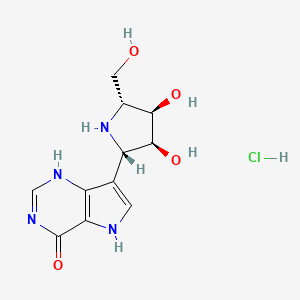

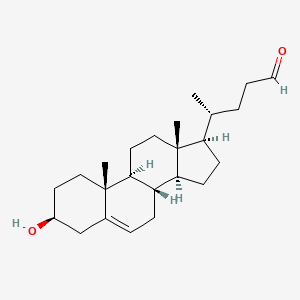

IUPAC Name |

7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4.ClH/c16-2-5-9(17)10(18)7(15-5)4-1-12-8-6(4)13-3-14-11(8)19;/h1,3,5,7,9-10,12,15-18H,2H2,(H,13,14,19);1H/t5-,7+,9-,10+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEIAMZKHBCLFOG-QPAIBFMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1)C(=O)NC=N2)C3C(C(C(N3)CO)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C2=C(N1)C(=O)NC=N2)[C@H]3[C@@H]([C@@H]([C@H](N3)CO)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182647 | |

| Record name | Forodesine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284490-13-7 | |

| Record name | Forodesine hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284490137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Forodesine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 284490-13-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FORODESINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SN82Y9U73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

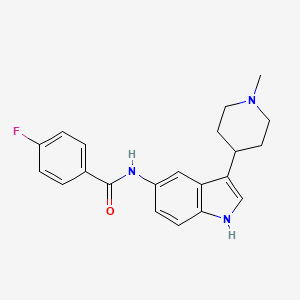

![N-[6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide](/img/structure/B1663810.png)

![[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B1663822.png)